molecular formula C20H19ClN6O B2377348 2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol CAS No. 946218-41-3

2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol

Cat. No. B2377348
CAS RN: 946218-41-3
M. Wt: 394.86
InChI Key: IDFWXSIOZASVOL-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided, such as pyrazolo[3,4-d]pyrimidines, are known to have significant biological and pharmacological activities . They are often used in the development of new drugs .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including the reaction of certain hydrazides with ethoxymethylene malononitrile in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of these compounds often includes a nitrogen-based hetero-aromatic ring, which is a common scaffold for the synthesis and development of many promising drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation, cyclization, and N-methylation .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its intended use, some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a target for cancer treatment .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely and would depend on the specific compound and its intended use. Some compounds may have cytotoxic activities .

Future Directions

There is ongoing research into the development of new drugs based on pyrazolo[3,4-d]pyrimidines and similar compounds, given their significant biological and pharmacological activities .

properties

IUPAC Name

2-[[4-(4-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c1-26(11-12-28)20-24-18(23-15-9-7-14(21)8-10-15)17-13-22-27(19(17)25-20)16-5-3-2-4-6-16/h2-10,13,28H,11-12H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFWXSIOZASVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol

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